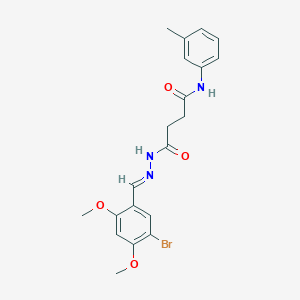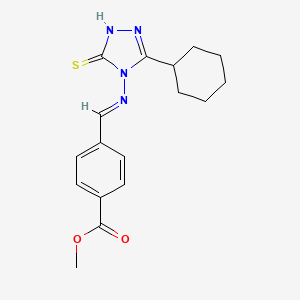
4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-1-yloxy)benzol-1,2-dicarbonitril ist eine organische Verbindung, die eine Naphthalin-Einheit aufweist, die mit einem Benzolring mit zwei Cyanogruppen verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Naphthalen-1-yloxy)benzol-1,2-dicarbonitril beinhaltet typischerweise die Reaktion von Naphthol mit Phthalonitril in Gegenwart einer Base wie Kaliumcarbonat (K₂CO₃) und einem Lösungsmittel wie Dimethylformamid (DMF). Die Reaktion wird in der Regel unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Reaktanten zu gewährleisten .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 4-(Naphthalen-1-yloxy)benzol-1,2-dicarbonitril nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie der Einsatz von Durchflussreaktoren zur Steigerung der Effizienz und Ausbeute.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(Naphthalen-1-yloxy)benzol-1,2-dicarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.
Reduktion: Reduktionsreaktionen können die Cyanogruppen in Amine oder andere funktionelle Gruppen umwandeln.
Substitution: Die aromatischen Ringe können elektrophile oder nukleophile Substitutionsreaktionen eingehen, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Katalysator wie Palladium auf Kohlenstoff (Pd/C) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nukleophile (z. B. Amine, Thiole) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation hydroxylierte oder carbonylierte Derivate entstehen, während bei der Reduktion Amine oder andere reduzierte Formen der Verbindung entstehen können.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-1-yloxy)benzol-1,2-dicarbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Die Verbindung kann bei der Entwicklung von Biosensoren und anderen bioanalytischen Werkzeugen verwendet werden.
Industrie: Es kann bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-(Naphthalen-1-yloxy)benzol-1,2-dicarbonitril hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Die beteiligten molekularen Ziele und Signalwege würden je nach dem spezifischen biologischen Kontext und den Modifikationen der Verbindung variieren.
Wirkmechanismus
The mechanism of action of 4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Naphthalen-1-yloxy)benzol-1,2-dicarbonitril: Hat eine Naphthalin-Einheit, die mit einem Benzolring mit zwei Cyanogruppen verbunden ist.
3,4,5,6-Tetrakis(naphthalen-1-yloxy)benzol-1,2-dicarbonitril: Enthält mehrere Naphthalin-Einheiten, die mit einem Benzolring mit Cyanogruppen verbunden sind.
(Naphthalen-1-yloxy)-essigsäurederivate: Diese Verbindungen haben eine Naphthalin-Einheit, die mit einer Essigsäuregruppe verbunden ist, und weisen unterschiedliche chemische Eigenschaften auf.
Einzigartigkeit
4-(Naphthalen-1-yloxy)benzol-1,2-dicarbonitril ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezielle Anwendungen in verschiedenen wissenschaftlichen und industriellen Bereichen wertvoll.
Eigenschaften
Molekularformel |
C18H10N2O |
|---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
4-naphthalen-1-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N2O/c19-11-14-8-9-16(10-15(14)12-20)21-18-7-3-5-13-4-1-2-6-17(13)18/h1-10H |
InChI-Schlüssel |
HUMVKJZWSRDQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC(=C(C=C3)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide](/img/structure/B11975687.png)
![4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide](/img/structure/B11975688.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol](/img/structure/B11975702.png)



![(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11975719.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975725.png)

![3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975736.png)

![1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]-](/img/structure/B11975761.png)


